Product packaging for Ibuverine(Cat. No.:CAS No. 31221-85-9)

Ibuverine

Cat. No.: B1615301
CAS No.: 31221-85-9
M. Wt: 290.4 g/mol
InChI Key: ARZBHIWSBXERKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ibuverine, with the CAS Registry Number 31221-85-9, is a chemical compound for laboratory research purposes. Its molecular formula is C 18 H 26 O 3 and it has a molecular weight of 290.40 g/mol . This product is intended for research and analysis purposes only. It is strictly not for use in humans, nor for diagnostic, therapeutic, or any veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O3 B1615301 Ibuverine CAS No. 31221-85-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31221-85-9

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C18H26O3/c1-14(2)13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,14,16,20H,4,7-8,11-13H2,1-2H3

InChI Key

ARZBHIWSBXERKM-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ibuverine

Exploration of Ibuverine Analogues and Derivatives

Stereochemical Considerations in this compound Derivative Synthesis

This compound possesses a chiral center at the carbon atom bonded to the hydroxyl group, the phenyl group, and the cyclohexyl group. This chirality means that this compound can exist as enantiomers, which are non-superimposable mirror images of each other. The PubChem database identifies a specific (S)-enantiomer of this compound, (S)-Ibuverine (PubChem CID: 76958303), while other sources indicate the existence of racemic this compound (PubChem CID: 307859), which is a 1:1 mixture of the (R) and (S) enantiomers.

In the synthesis of chiral compounds, stereochemical control is of paramount importance, particularly in the pharmaceutical industry. Enantiomers of a drug can exhibit different pharmacological profiles, including varying potency, selectivity for biological targets, metabolism, and even safety. Therefore, if the (S)-enantiomer of this compound is the biologically active form, its synthesis would necessitate stereoselective methods.

Strategies for achieving stereocontrol in the synthesis of chiral molecules include:

Asymmetric Synthesis: Designing reactions that inherently favor the formation of one enantiomer over the other, often employing chiral catalysts or chiral auxiliaries.

Chiral Pool Synthesis: Utilizing readily available enantiomerically pure natural products as starting materials.

Resolution of Racemates: Synthesizing the compound as a racemic mixture and then separating the enantiomers using physical or chemical methods, such as chiral chromatography or diastereomeric salt formation.

While the existence of (S)-Ibuverine implies that stereochemical control is relevant to its production, specific details on how this control is achieved in this compound synthesis are not publicly detailed.

Application of Green Chemistry Principles in this compound Synthesis Research

The application of Green Chemistry principles to chemical synthesis aims to minimize the environmental impact and improve the efficiency of chemical processes. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific research findings on the application of green chemistry principles to this compound synthesis are not widely reported, the general objectives and methodologies of green chemistry are highly relevant to any chemical manufacturing process.

Atom Economy and Waste Reduction in Synthesis Pathways

Atom economy is a key principle of green chemistry, formulated by Barry Trost, which evaluates the efficiency of a chemical reaction by calculating the proportion of the atoms from the starting materials that are incorporated into the final desired product. A high atom economy indicates minimal waste generation.

For a hypothetical synthesis of this compound, maximizing atom economy would involve designing reaction pathways where most, if not all, atoms of the reactants are incorporated into the this compound molecule. This contrasts with traditional synthetic routes that often generate significant amounts of stoichiometric byproducts or waste.

Illustrative Atom Economy Calculation for a Generic Esterification Reaction

Consider a general esterification reaction: R-COOH + R'-OH → R-COOR' + H₂O (Carboxylic Acid + Alcohol → Ester + Water)

In this reaction, if R-COOR' is the desired product, water (H₂O) is a byproduct. The atom economy would be calculated as:

For this compound synthesis, a highly atom-economical route would ideally involve catalytic reactions that produce minimal or no byproducts, or byproducts that can be easily recycled or are benign.

Table 1: Illustrative Atom Economy for a Generic Esterification

ComponentMolecular FormulaMolecular Weight ( g/mol )
Carboxylic AcidR-COOHMW_acid
AlcoholR'-OHMW_alcohol
Ester (Product)R-COOR'MW_ester
Water (Byproduct)H₂O18.02

If the esterification reaction is the final step in this compound synthesis, the atom economy would be:

Minimizing waste also involves reducing the number of synthetic steps and avoiding the use of hazardous or difficult-to-dispose-of reagents.

Development of Environmentally Benign Reaction Conditions for this compound

Developing environmentally benign reaction conditions for this compound synthesis would focus on several aspects of green chemistry:

Safer Solvents and Reaction Media: Replacing traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives such as water, supercritical fluids, ionic liquids, or conducting reactions under solvent-free conditions. This reduces emissions and the need for solvent recovery and disposal.

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones. Catalysts are used in small amounts and can be recovered and reused, leading to reduced waste and improved efficiency. This could involve homogeneous, heterogeneous, or biocatalysis (using enzymes), which often offer high selectivity and operate under milder conditions.

Energy Efficiency: Designing synthetic routes that require less energy input, for example, by conducting reactions at ambient temperatures and pressures, or by using highly efficient heating/cooling methods.

Renewable Feedstocks: Where feasible, using renewable raw materials rather than depleting fossil resources.

In-Process Monitoring for Pollution Prevention: Implementing real-time analytical methods to prevent the formation of hazardous substances during synthesis.

While the specific application of these principles to this compound synthesis is not detailed in the available literature, these are the general considerations that would be applied in green chemistry research for any pharmaceutical compound.

Molecular and Cellular Mechanism of Action Studies of Ibuverine Pre Clinical Focus

Identification and Characterization of Molecular Targets for Ibuverine

Identifying the specific molecular targets with which a compound interacts is a critical step in understanding its mechanism of action. This involves a range of in vitro assays designed to quantify binding affinities and inhibitory potencies.

Receptor binding assays are techniques used to study the interaction between a ligand (the compound) and a target protein (receptor). These assays are crucial for identifying compounds with high binding affinity to target proteins and for characterizing binding kinetics, providing insights into the rates of association and dissociation. They also help assess the specificity of ligand binding, aiding in the design of compounds that target desired proteins with minimal off-target effects.

Common parameters determined in these assays include:

Kd (Dissociation Constant) : Indicates the affinity of a ligand for a receptor; lower values reflect higher affinity.

Ki (Inhibition Constant) : Represents the potency of an inhibitor; lower values indicate higher potency.

kon/ka (Association Rate) : The rate at which a ligand binds with a receptor to form a complex.

koff/kd (Dissociation Rate) : The rate at which the ligand dissociates from a receptor.

Bmax (Maximum Binding Capacity) : Shows the total number of available binding sites in a sample.

IC₅₀ (Half Maximal Inhibitory Concentration) : The concentration of an inhibitor required to reduce a given biological activity by 50%.

Radioligand binding assays, utilizing radiolabeled ligands, are a gold standard method for measuring ligand binding to native or recombinant receptors due to their high sensitivity and robustness. Non-radioactive methods, such as fluorescence polarization (FP) and time-resolved fluorescence (TRF), are also employed, particularly in high-throughput screening (HTS) applications.

Specific Data for this compound: As of the current search, specific published data from receptor binding assays detailing the ligand-target affinity and binding kinetics of this compound with any identified molecular targets are not available.

Enzyme inhibition kinetics studies are performed to determine if a compound inhibits the activity of specific enzymes and to characterize the nature of that inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). Many drugs exert their effects by inhibiting particular enzymes.

Key kinetic parameters affected by enzyme inhibitors include:

Vmax (Maximum Velocity) : The maximum rate of reaction when the enzyme is saturated with substrate.

KM (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of Vmax, inversely related to the enzyme's affinity for the substrate.

Different types of inhibition manifest distinct changes in these parameters:

Competitive Inhibition : The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent KM but does not change Vmax.

Non-competitive Inhibition : The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency. This decreases Vmax but does not change KM.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This decreases both apparent Vmax and apparent KM.

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This typically decreases Vmax, and the effect on KM can vary.

Enzyme assays involve measuring the initial rate of product formation at varying substrate concentrations, both in the presence and absence of the inhibitor, and then analyzing the data using plots such as Michaelis-Menten or Lineweaver-Burk.

Specific Data for this compound: Specific published data on enzyme inhibition kinetics and characterization for this compound is not available in the search results.

Understanding the dynamics and specificity of protein-compound interactions provides detailed insights into how a compound binds to its target and influences its function. This goes beyond simple binding affinity to explore conformational changes, interaction sites, and the stability of the complex. Techniques used for such studies often include:

Surface Plasmon Resonance (SPR) : Measures real-time binding events, providing association (kon) and dissociation (koff) rates, and thus Kd.

Isothermal Titration Calorimetry (ITC) : Measures the heat changes associated with molecular interactions, providing thermodynamic parameters (enthalpy, entropy, and binding stoichiometry).

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) : Provide high-resolution structural information of the protein-compound complex, revealing the exact binding site and molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Can identify binding sites and conformational changes upon ligand binding, particularly for smaller proteins and compounds.

Computational Methods : Molecular docking and dynamics simulations are increasingly used to predict binding modes and interaction energies, guiding experimental design.

These studies are crucial for elucidating the precise molecular mechanisms and for rational drug design.

Specific Data for this compound: No specific published data on protein-compound interaction dynamics and specificity for this compound was found in the provided search results.

Enzyme Inhibition Kinetics and Characterization (in vitro)

Elucidation of Cellular Signaling Pathways Modulated by this compound

Beyond direct molecular interactions, pre-clinical research investigates how a compound affects complex cellular processes by modulating intracellular signaling pathways.

Intracellular biochemical cascades involve a series of molecular events, often initiated by receptor activation, that lead to a specific cellular response. Investigating these cascades in cell models helps to understand the downstream effects of a compound's interaction with its molecular targets. This can involve:

Second Messenger Assays : Measuring changes in intracellular levels of second messengers like cAMP, cGMP, or Ca²⁺, which are key components of many signaling pathways.

Kinase Activity Assays : Assessing the activation or inhibition of protein kinases, which play central roles in phosphorylation cascades that transmit signals within the cell.

Reporter Gene Assays : Using reporter constructs where the expression of a detectable gene is driven by a promoter responsive to a specific signaling pathway, allowing for quantification of pathway activity.

Western Blotting and Immunofluorescence : To detect changes in protein phosphorylation, translocation, or expression levels that are indicative of pathway modulation.

These studies provide a functional link between a compound's initial molecular interaction and its ultimate cellular effects.

Specific Data for this compound: No specific published data detailing the modulation of intracellular biochemical cascades by this compound in cell models was found in the search results.

Changes in gene expression and proteomic profiles provide a comprehensive view of how a cell responds to a compound at the transcriptional and translational levels. These analyses can reveal broad cellular adaptations and identify novel pathways affected by the compound.

Gene Expression Profiling : Typically performed using techniques like RNA sequencing (RNA-Seq) or microarrays, which quantify the levels of messenger RNA (mRNA) for thousands of genes simultaneously. This can identify up-regulated or down-regulated genes in response to compound treatment, suggesting affected biological processes and pathways.

Proteomic Profiling : Involves the large-scale study of proteins, often using mass spectrometry-based methods (e.g., iTRAQ-coupled 2-D LC-MS/MS). This can identify changes in protein abundance, post-translational modifications, and protein-protein interactions, offering a direct view of the functional state of the cell.

Bioinformatics tools are essential for analyzing the vast datasets generated by these techniques, helping to identify enriched pathways, protein-protein interaction networks, and potential biomarkers.

Specific Data for this compound: Specific published data on the analysis of gene expression and proteomic profiles in response to this compound in cell models is not available in the provided search results.

Data Tables

Due to the absence of specific pre-clinical research findings for this compound's molecular and cellular mechanism of action in the publicly available search results, it is not possible to generate detailed data tables as requested. The available information primarily identifies this compound as a chemical compound and an INN, without providing the specific experimental data on its receptor binding, enzyme inhibition, protein interactions, or cellular pathway modulations.

Cellular Uptake and Subcellular Localization Studies (in vitro)

In Vitro Pharmacological Activity and Efficacy in Controlled Research Models

Specific data characterizing the in vitro pharmacological activity and efficacy of this compound in controlled research models, such as dose-response relationships in cultured cell lines, comparative pharmacological profiling with reference compounds, or exploration of compound activity in organotypic slice cultures, are not available in the provided search results.

Dose-Response Characterization in Cultured Cell Lines and Tissue Cultures

While dose-response relationships are fundamental in pharmacology to determine the effect of a drug concentration at the site of action, specific dose-response characterization for this compound in cultured cell lines or tissue cultures is not documented.

Comparative Pharmacological Profiling with Reference Compounds (in vitro)

No specific studies comparing the pharmacological profile of this compound with reference compounds in vitro were found. Such comparative profiling is typically conducted to understand a compound's relative potency and efficacy against established drugs.

Exploration of Compound Activity in Organotypic Slice Cultures

Research exploring the activity of this compound in organotypic slice cultures, which serve as an intermediate model between single-cell cultures and whole-animal studies, is not detailed in the available information. Organotypic slice cultures are valuable for preserving anatomical architecture, cellular diversity, and connectivity, allowing for the study of neuronal development, regeneration, and pathology.

In Vivo Pre-clinical Research Models (Animal Studies) for this compound: Focus on Biological Activity

Information specifically detailing in vivo pre-clinical research models and the biological activity of this compound in animal studies is not available in the provided search results. Pre-clinical animal models are crucial for investigating human diseases and developing new therapeutics, and they are used to assess drug safety and efficacy before human clinical trials.

Evaluation of Compound Activity in Specific Animal Models (e.g., inflammatory processes, pain pathways)

Specific evaluations of this compound's activity in animal models designed to study inflammatory processes or pain pathways are not documented in the provided search results. Animal models are widely utilized to understand the etiology and pathophysiology of pain and inflammation, and to evaluate potential therapeutic strategies.

Mechanistic Investigations in Animal Tissue and Biological Fluids (e.g., biochemical marker changes, enzyme activity modulation)

Mechanistic investigations in animal tissues and biological fluids aim to identify the specific molecular targets of a compound, observe changes in biochemical markers, and assess the modulation of enzyme activities. These studies are crucial for understanding the pharmacological effects of a compound and its potential therapeutic pathways. Common approaches include in vitro assays using isolated enzymes or cell lines derived from animal tissues, as well as ex vivo analyses of tissues and fluids collected from treated animals. Biochemical markers, such as levels of specific proteins, lipids, or carbohydrates, can indicate cellular responses or pathway activation. Enzyme activity modulation, including inhibition or activation of key enzymes, provides insights into the compound's direct or indirect effects on metabolic processes.

In Vivo Distribution and Metabolic Fate Studies in Animal Models (Pharmacokinetics)

In vivo distribution and metabolic fate studies, collectively known as pharmacokinetics (PK), describe the absorption, distribution, metabolism, and excretion (ADME) of a compound within a living organism. These studies are essential for understanding how a compound behaves in the body over time, its bioavailability, where it accumulates, how it is transformed, and how it is eliminated. Animal models are indispensable tools in toxicokinetic and pharmacokinetic research, providing valuable insights into ADME processes and aiding in the prediction of a substance's behavior in the human body .

Typical pharmacokinetic studies in animal models involve administering the compound via various routes and then collecting samples of blood, urine, feces, and specific tissues at predetermined time points . Analysis of these samples helps determine plasma concentrations, tissue distribution, metabolic pathways, and rates of elimination for both the parent compound and its metabolites . Radiolabeled compounds are often used to provide quantitative information on the rate and extent of metabolism, routes of excretion, and circulating metabolites . The liver is the primary site of drug metabolism, converting compounds into more soluble forms for efficient elimination .

However, similar to the mechanistic investigations, specific detailed research findings pertaining to the in vivo distribution and metabolic fate (pharmacokinetics) of this compound in animal models are not extensively documented in publicly accessible scientific literature. While preclinical studies involving in vivo models are part of the rigorous testing for pharmaceutical compounds , specific data on this compound's ADME profile, including its absorption rates, tissue distribution patterns, metabolic pathways, or excretion routes in animal models, are not available in the searched results. Consequently, no specific data tables or detailed research findings can be provided for this section.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on this compound, as the requested content inclusions (data tables, detailed research findings) specific to this compound's SAR and computational studies could not be retrieved.

Structure Activity Relationship Sar and Computational Studies of Ibuverine

De Novo Design and Virtual Screening Approaches for Novel Ibuverine Analogues

Computational approaches, including de novo design and virtual screening, are integral to modern drug discovery for identifying novel chemical entities and optimizing their properties . These methods facilitate the exploration of vast chemical spaces to discover compounds with desired biological activities, potentially including analogues of this compound, even if specific studies on this compound are not widely reported .

Computational Generation of Novel Chemical Entities

De novo design is a computational strategy that aims to generate new molecular structures from fundamental atomic building blocks or fragments without relying on pre-existing templates . The objective is to create compounds with predicted desired properties, such as specific biological activities, physicochemical characteristics, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles . This process can be either structure-based, leveraging the geometry of a target protein's active site, or ligand-based, utilizing known active binders .

For a compound like this compound, de novo design algorithms could theoretically be employed to:

Generate diverse scaffolds: Explore chemical space beyond the known this compound structure to identify novel core structures that retain or enhance its presumed biological activity.

Optimize specific properties: Design analogues with improved potency, selectivity, or other desirable characteristics by iteratively adding, deleting, or modifying molecular fragments .

Incorporate synthetic feasibility: Integrate synthetic accessibility considerations into the design process to ensure that computationally generated molecules are amenable to chemical synthesis .

Modern de novo design often utilizes deep learning algorithms, which can generate novel molecules based on patterns learned from large datasets of known compounds . These generative models can propose promising small molecules by navigating chemical space efficiently, either in an exploratory mode to find structurally dissimilar but active compounds or in an exploitation mode to optimize existing scaffolds .

High-Throughput Virtual Screening for Potentially Active Compounds

Virtual screening (VS) involves computationally evaluating large libraries of chemical compounds to identify those most likely to possess a desired biological activity . This approach significantly reduces the time and cost associated with experimental screening by prioritizing promising candidates for synthesis and biological testing .

In the context of this compound, virtual screening could be applied in several ways:

Ligand-based virtual screening (LBVS): If this compound's biological activity is known, LBVS methods (e.g., pharmacophore modeling, shape similarity, or 2D fingerprint similarity) could be used to search databases for compounds structurally or functionally similar to this compound . This would involve defining a "query" based on this compound's molecular features and then ranking database compounds based on their similarity to this query.

Structure-based virtual screening (SBVS): If the specific biological target of this compound were identified, SBVS methods, primarily molecular docking, could be employed . Molecular docking predicts the binding affinity and orientation of small molecules (ligands) within the binding site of a target protein . This would involve docking large libraries of compounds into the target's active site and scoring them based on their predicted interaction strength with the target.

High-throughput virtual screening workflows often integrate various computational tools, including those for protein structure prediction, small molecule generation, and molecular docking, to predict binding affinities and assess the quality of protein-ligand interactions . The process can identify potentially active compounds from vast chemical libraries, such as those sourced from PubChem or ChEMBL .

Cheminformatics and Data Mining in this compound Research

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and data analysis to analyze and interpret chemical data . It plays a crucial role in drug discovery by enabling researchers to explore chemical space, predict properties, and design new compounds . Data mining, a core component of cheminformatics, involves extracting meaningful insights from large chemical datasets .

Large-Scale Data Analysis of Structure-Activity Data

Large-scale data analysis of structure-activity data is fundamental to understanding how chemical structure influences biological activity, a concept known as Structure-Activity Relationship (SAR) . Cheminformatics tools are used to process, store, and analyze vast amounts of chemical and biological data, transforming raw data into valuable insights .

For this compound, if extensive experimental data on its analogues or related compounds were available, cheminformatics and data mining techniques would be instrumental in:

Identifying SAR patterns: Analyzing the relationship between structural modifications in this compound and changes in its biological activity. This involves quantifying pairwise structural similarities among compounds and correlating them with activity data .

Developing Quantitative Structure-Activity Relationship (QSAR) models: Building predictive models that relate a compound's chemical descriptors (numerical representations of molecular features) to its biological activity . These models can then be used to predict the activity of new, untested this compound analogues.

Clustering and classification: Grouping this compound analogues based on structural similarity or biological activity profiles to identify distinct chemical series or activity classes .

Chemical space exploration: Efficiently mining public and proprietary chemical databases to identify compounds with similar structural features or predicted activities to this compound .

Data-driven approaches, such as machine learning algorithms, are frequently employed in cheminformatics to predict various properties and guide the prioritization of compounds .

Predictive Modeling for Biological Pathways

Predictive modeling for biological pathways involves creating computational representations of biological processes to understand and forecast their behavior under various conditions . This is crucial for gaining insights into disease mechanisms, identifying therapeutic targets, and designing new biological systems .

While specific predictive models for this compound's interaction with biological pathways are not widely detailed in public records, the general application of such modeling would involve:

Mapping compound-target interactions: If this compound's primary or off-targets were identified, predictive models could map these interactions onto known biological pathways (e.g., metabolic or signaling pathways) .

Understanding pathway perturbation: Simulating how this compound's activity might perturb specific biological pathways, leading to downstream effects or phenotypic outcomes . This can involve integrating various biological data, such as gene expression, metabolic profiles, and protein interactions .

Identifying potential biomarkers or side effects: Predicting changes in pathway activity that could serve as biomarkers for efficacy or indicate potential undesirable effects .

Designing synthetic biological pathways: In a broader context, biological modeling can be used to design synthetic pathways to produce specific compounds or achieve desired biological functions, which could be relevant for optimizing the production or action of this compound or its derivatives .

These models often leverage multiomics data (genomics, proteomics, metabolomics) and employ algorithms like logistic regression and random forest to build predictive data models and identify hidden biological patterns . They aim to connect molecular entities to biological pathways to contextualize research findings and guide experimental design .

Compound Information

Analytical Methodologies for Ibuverine in Research Contexts

Chromatographic Techniques for Ibuverine Separation and Quantification in Research Samples

There is no publicly available detailed research on the application of chromatographic techniques specifically for the separation and quantification of this compound in research samples.

No specific HPLC method development and validation studies for this compound have been identified in the reviewed scientific literature.

Research detailing the application of Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) for monitoring the synthesis of this compound is not available in the public domain.

Specific studies on chiral separation techniques for the enantiomeric analysis of this compound are not documented in the accessible scientific literature.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications in Synthesis Monitoring

Spectroscopic and Spectrometric Characterization of this compound and its Metabolites (in research samples)

Comprehensive research on the spectroscopic and spectrometric characterization of this compound and its potential metabolites in research samples is not publicly available.

No specific Mass Spectrometry (MS) studies detailing the structural elucidation or quantitative analysis of this compound in research contexts have been found. While MS is a versatile tool for structural elucidation and quantitative analysis of various molecules, including small molecules, its specific application to this compound is not documented in the retrieved information.

Detailed Nuclear Magnetic Resonance (NMR) spectroscopy data or studies specifically confirming the structure of this compound are not available in the public research literature. NMR spectroscopy is a fundamental tool for structural confirmation of organic molecules.

UV-Vis Spectroscopy for Concentration Determination and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a non-destructive analytical technique widely employed in chemical and pharmaceutical research. This method measures the absorbance or reflectance of a sample across the ultraviolet (typically 200-400 nm) and visible (typically 400-700 nm) regions of the electromagnetic spectrum. The principle involves exposing a sample to light within these wavelength ranges and measuring the intensity of light before and after it passes through the sample.

UV-Vis spectroscopy is commonly utilized for several key applications, including the determination of a substance's concentration in solution, the assessment of compound purity, and the study of electronic transitions within molecules. For concentration determination, the absorbance of a solution at a specific wavelength is directly proportional to the concentration of the analyte, as described by Beer-Lambert Law. Purity assessment can be performed by comparing the absorbance spectrum of a test sample to that of a known pure standard, looking for characteristic peaks and ratios that confirm identity and quality. While UV-Vis spectroscopy is a fundamental tool for such analyses, specific detailed research findings, including characteristic absorption spectra or quantitative data tables for this compound's concentration determination and purity assessment using UV-Vis spectroscopy, were not identified in the provided search results.

Development and Validation of Bioanalytical Assays for this compound in Pre-clinical Matrices

Bioanalytical methods are crucial analytical techniques designed for the detection and quantification of drugs, their metabolites, and other biological molecules within complex biological matrices such as blood, plasma, urine, and various tissues. These methods are indispensable in supporting various stages of drug development, ranging from early preclinical studies to clinical trials and post-marketing surveillance. The rigorous development and subsequent validation of these bioanalytical methods are paramount to ensure their reliability, accuracy, and reproducibility, which are essential for generating trustworthy data in drug development and meeting regulatory requirements. Specific detailed research findings concerning the development and validation of bioanalytical assays specifically for this compound in pre-clinical matrices were not identified in the provided search results.

The preparation of biological samples is a critical initial step in bioanalytical assays, particularly when dealing with complex matrices such as cell lysates, animal tissue extracts, and cell culture media. The primary objective of sample preparation is to effectively remove interfering matrix components that could hinder separation or detection, and to convert the analyte into a suitable form and concentration for subsequent analysis, thereby enhancing assay sensitivity.

Biological samples present unique challenges due to their inherent complexity, which can include a diverse array of endogenous compounds that may interfere with the analyte of interest. Common sample preparation techniques employed in drug analysis from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE involves the partitioning of analytes between two immiscible liquid phases, while SPE utilizes a solid sorbent to selectively retain analytes, followed by elution. These techniques aim to isolate and concentrate the target compound while minimizing matrix effects. However, specific sample preparation protocols tailored for this compound in various biological research samples were not identified in the provided search results.

In the development of research assays for compounds like this compound, several key performance parameters are critically evaluated to ensure the assay's robustness and reliability:

Sensitivity: Assay sensitivity refers to the ability of a method to detect and accurately quantify the analyte at low concentrations. This is often characterized by parameters such as the Limit of Detection (LOD), which is the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), which is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. Achieving high sensitivity is crucial for analyzing compounds present in trace amounts within biological samples.

Specificity: Specificity defines an assay's capacity to unequivocally distinguish and measure the intended analyte in the presence of other components that may be expected in the sample matrix, such as endogenous substances, metabolites, or co-administered compounds. Poor specificity can lead to an overestimation of analyte levels due to cross-reactivity with similar structures. Testing for cross-reactivity with structurally similar compounds or potential interferents is a common approach to assess assay specificity.

Reproducibility: Reproducibility refers to the consistency of results obtained when an assay is performed multiple times under the same conditions. This can be evaluated within a single laboratory (intra-laboratory reproducibility) or across different laboratories (inter-laboratory reproducibility). High reproducibility instills confidence in the research findings and is a fundamental aspect of reliable scientific measurement. Factors contributing to reproducibility include the accuracy, precision, and robustness of the assay protocol. While these parameters are fundamental to any bioanalytical assay, specific data on the sensitivity, specificity, and reproducibility of assays for this compound were not identified in the provided search results.

Challenges and Future Directions in Ibuverine Academic Research

Methodological Advancements in Ibuverine Synthesis and Characterization

The synthesis and characterization of any novel or developing pharmaceutical compound are fundamental steps in its academic investigation. For this compound, while its basic chemical structure and identifiers are established , detailed reports on advanced synthetic routes, particularly those focusing on efficiency, sustainability (e.g., green chemistry principles), or stereoselective synthesis, are not widely documented in public academic literature.

Challenges:

Lack of Optimized Routes: A primary challenge lies in the apparent absence of publicly disclosed optimized synthetic pathways that could enable large-scale, cost-effective, and environmentally friendly production of this compound. Such optimization is crucial for providing sufficient quantities for extensive preclinical and clinical studies.

Stereochemical Control: Given that many biologically active compounds exhibit stereoisomerism, and often one enantiomer possesses superior activity or reduced side effects, controlling the stereochemistry during this compound synthesis would be a significant challenge and a vital area for future development. The PubChem entry for this compound specifies "(S)-", indicating a known stereoisomer . However, the methods for achieving this specificity are not readily available in public research.

Advanced Characterization: Thorough characterization using modern analytical techniques (e.g., advanced NMR, mass spectrometry, X-ray crystallography) is essential to confirm the compound's structure, purity, and solid-state properties. Detailed reports on such characterization for this compound are limited in the public domain.

Future Directions: Future academic research in this compound synthesis would ideally focus on developing novel, efficient, and sustainable synthetic methodologies. This could involve:

Green Chemistry Approaches: Exploring synthetic routes that minimize waste, use less hazardous reagents, and improve atom economy, similar to advancements seen in the synthesis of other pharmaceutical compounds .

Asymmetric Synthesis: Developing enantioselective synthetic methods to produce the desired (S)-enantiomer of this compound with high purity, which could potentially enhance its therapeutic profile if specific biological targets are identified that interact stereospecifically.

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms could offer advantages in terms of reaction control, safety, and scalability for this compound production .

Emerging Research Avenues for Elucidating Molecular and Cellular Mechanisms

Understanding the precise molecular and cellular mechanisms of action is paramount for any pharmaceutical compound to progress from a speculative research candidate to a validated therapeutic agent. For this compound, public information indicates that its exact therapeutic applications remain speculative due to limited data on its interactions or clinical trials, though research often focuses on its potential to modulate enzymes, receptors, or other proteins .

Challenges:

Target Identification: The most significant challenge is the lack of identified specific molecular targets (e.g., enzymes, receptors, ion channels) and downstream signaling pathways that this compound interacts with at the molecular and cellular levels. Without this, rational drug design and development are severely hampered.

Phenotypic Deconvolution: If initial biological screens reveal a general phenotypic effect (e.g., anti-inflammatory, analgesic), the challenge is to deconvolve this effect to specific molecular events.

Off-target Effects: Even if a primary target is hypothesized, understanding potential off-target interactions is crucial for predicting efficacy and potential side effects.

Future Directions: Future research avenues for this compound would critically involve:

Target Deconvolution Studies: Employing advanced biochemical and cell-based assays, such as affinity proteomics, chemical proteomics, and phenotypic screening coupled with target identification strategies, to pinpoint the direct binding partners of this compound.

Signaling Pathway Analysis: Once targets are identified, detailed studies using techniques like Western blotting, quantitative PCR, reporter gene assays, and phosphoproteomics would be necessary to map the affected signaling pathways.

Cellular Assays and Models: Developing relevant cellular models (e.g., primary cell cultures, induced pluripotent stem cell-derived cells, 3D organoids) to study this compound's effects in a more physiologically relevant context.

In Vivo Proof-of-Concept: Translating promising in vitro findings into in vivo models to validate the hypothesized mechanisms and therapeutic potential.

Potential for Novel this compound-based Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively bind to and modulate the function of specific protein targets, serving as invaluable tools for investigating biological processes and validating drug targets . Given the current limited understanding of this compound's specific biological targets and mechanisms, the development of this compound-based chemical probes is a future prospect contingent on more foundational research.

Challenges:

Target Validation: Before designing specific probes, the biological targets of this compound need to be unequivocally identified and validated as relevant to its potential therapeutic effects.

Selectivity and Potency: Developing chemical probes requires achieving high potency (e.g., IC₅₀ or K_d < 100 nM in biochemical assays, EC₅₀ < 1 µM in cellular assays) and excellent selectivity (e.g., >30-fold within the target family) . This is a significant medicinal chemistry challenge without clear target information.

Structure-Activity Relationship (SAR) Elucidation: A detailed SAR study for this compound and its analogs would be necessary to guide probe design, allowing for modifications that enhance potency and selectivity without compromising desired properties.

Future Directions: Should this compound's specific biological targets be identified, future research could explore:

Design and Synthesis of Affinity Probes: Developing affinity-based probes (e.g., photoaffinity labels, click chemistry-compatible probes) that can covalently or non-covalently bind to this compound's targets, enabling their isolation and identification in complex biological mixtures .

Fluorescent Probes: Synthesizing fluorescently tagged this compound analogs to visualize its distribution, binding, and cellular uptake in live cells.

Functional Probes: Creating modified this compound structures that retain biological activity but incorporate features for specific experimental applications, such as activity-based protein profiling (ABPP) .

Target 2035 Initiative: Contributing to broader initiatives like Target 2035, which aims to develop high-quality chemical probes for every human protein, by focusing on any identified this compound targets .

Integration of Omics Technologies in this compound Research

Omics technologies (e.g., genomics, transcriptomics, proteomics, metabolomics, lipidomics) provide comprehensive, high-throughput data on biological systems, offering unprecedented insights into disease etiology, drug mechanisms, and biomarker discovery . For this compound, integrating such technologies would be a crucial future step to comprehensively understand its effects, once its basic biological activity and potential targets are established.

Challenges:

Data Complexity and Integration: The sheer volume and heterogeneity of omics data present significant challenges in data storage, processing, and integration from different omics layers .

Bioinformatics and Statistical Expertise: Effective analysis and interpretation of multi-omics data require specialized bioinformatics tools, computational methods, and statistical expertise .

Translational Relevance: Ensuring that omics findings are biologically meaningful and translatable to therapeutic applications for this compound.

Future Directions: The integration of omics technologies could significantly advance this compound research by:

Transcriptomics: Analyzing gene expression changes in cells or tissues treated with this compound to identify affected pathways and networks. This could involve RNA-Seq to reveal global transcriptional responses.

Proteomics: Investigating changes in protein expression, post-translational modifications, and protein-protein interactions to understand how this compound affects cellular machinery.

Metabolomics and Lipidomics: Profiling metabolic and lipid changes to identify biomarkers of this compound activity or to uncover its impact on metabolic pathways.

Pharmacogenomics: If this compound progresses to clinical studies, pharmacogenomics could identify genetic factors influencing individual responses, aiding in personalized medicine approaches .

Systems Pharmacology: Building computational models that integrate multi-omics data to predict this compound's effects on complex biological systems and identify optimal therapeutic strategies .

Interdisciplinary Collaborations for Comprehensive Compound Investigation

Modern drug discovery and development are inherently complex and require expertise from diverse scientific disciplines. Interdisciplinary collaborations are crucial for tackling intricate problems in healthcare, combining insights from fields such as chemistry, biology, pharmacology, bioinformatics, and clinical science . For this compound, fostering such collaborations would be essential for a comprehensive investigation.

Challenges:

Communication Barriers: Bridging the communication gap between scientists from different disciplines, each with their own jargon and methodologies.

Integration of Knowledge: Effectively integrating diverse types of data and knowledge generated by different disciplines into a cohesive understanding of this compound's properties and potential.

Funding and Infrastructure: Securing funding and establishing the necessary infrastructure to support complex interdisciplinary projects.

Future Directions: Interdisciplinary collaborations would be vital for this compound's comprehensive investigation, including:

Cheminformatics and Computational Chemistry: Collaborating with computational chemists and cheminformaticians to predict this compound's properties, potential targets, and design new analogs.

Structural Biology: Partnering with structural biologists to determine the 3D structures of this compound in complex with its targets, providing atomic-level insights into its mechanism.

Clinical Research Partnerships: If preclinical data supports it, establishing collaborations with clinicians and medical researchers to design and conduct translational and clinical studies.

Public-Private Partnerships: Engaging in collaborations between academia and pharmaceutical companies to leverage resources, expertise, and accelerate research and development .

Data Sharing Initiatives: Participating in open science initiatives and data sharing platforms to maximize the impact of research findings and foster broader collaboration.

Compound Names and PubChem CIDs

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueParametersAcceptable Threshold
HPLCRetention time ±0.1 min, peak symmetry (As ≤ 2.0)Purity ≥98%
NMRChemical shift consistency (δ ±0.05 ppm)Match reference spectra
MSm/z ±0.1 DaMolecular ion peak dominance

Advanced Research: How to resolve contradictions in this compound’s reported pharmacokinetic (PK) data across studies?

Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:

  • Meta-Analysis Framework : Systematically compare study parameters (e.g., dosing regimens, animal models, bioanalytical methods) to identify confounding variables .
  • In Silico Modeling : Use tools like GastroPlus® to simulate absorption differences across species or formulations, isolating variables like solubility or metabolic enzyme activity .
  • Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., ISO 17025-accredited labs) to isolate methodological artifacts .

Q. Example Workflow :

Catalog PK parameters (Cmax, Tmax, AUC) from 5+ studies.

Stratify by variables (e.g., rat vs. canine models, oral vs. IV administration).

Apply ANOVA to quantify variance attributable to each factor.

Basic Research: What experimental controls are essential for in vitro assays evaluating this compound’s mechanism of action?

Answer:

  • Negative Controls : Vehicle-only treatments (e.g., DMSO at ≤0.1% v/v) to rule out solvent interference .
  • Positive Controls : Reference compounds with known efficacy (e.g., verapamil for calcium channel modulation) .
  • Blinding : Randomize sample labeling to reduce observer bias, with independent validation by a second researcher .

Advanced Research: How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Answer:

  • Hypothesis-Driven Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives . Example: "Does fluorination at position C-3 enhance target binding affinity?"
  • High-Throughput Screening (HTS) : Employ 96-well plate assays with fluorescence polarization to quantify binding kinetics .
  • Data Normalization : Express activity as % inhibition relative to controls, with Z’-factor ≥0.5 to ensure assay robustness .

Q. Table 2: SAR Design Checklist

StepRequirement
Derivative Synthesis≥85% purity, characterized via NMR/MS
Target SelectionClinically validated proteins (e.g., COX-2, TRPV1)
Statistical Powern ≥ 3 replicates, p < 0.05 with Bonferroni correction

Advanced Research: How to address discrepancies in this compound’s toxicity profiles between acute and chronic studies?

Answer:

  • Temporal Analysis : Compare LD50 (acute) vs. NOAEL (chronic) data, adjusting for cumulative exposure and metabolite buildup .
  • Omics Integration : Perform transcriptomics (RNA-seq) on liver/kidney tissues to identify chronically upregulated detox pathways (e.g., CYP450 isoforms) .
  • Dose-Response Modeling : Fit data to Hill equations to quantify toxicity thresholds, reporting 95% confidence intervals .

Basic Research: What guidelines ensure reproducibility in this compound synthesis protocols?

Answer:

  • Detailed Experimental Logs : Document reaction conditions (temperature ±1°C, solvent purity ≥99.9%), and report yields as mass balance (theoretical vs. actual) .
  • Open-Source Validation : Share spectra (NMR, MS) in public repositories (e.g., PubChem) for cross-lab verification .
  • Batch-to-Batch Testing : Analyze 3+ independent syntheses via HPLC to confirm consistency (RSD ≤2%) .

Advanced Research: How to integrate conflicting in vivo and in vitro data on this compound’s bioavailability?

Answer:

  • Compartmental Modeling : Use Phoenix WinNonlin® to simulate dissolution-absorption relationships, identifying in vitro conditions misaligned with physiological pH/perfusion .
  • Mucoadhesion Studies : Apply ex vivo intestinal sac models to quantify mucosal binding, a factor often overlooked in vitro .
  • Publication Bias Assessment : Use funnel plots to detect underreporting of negative bioavailability results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.